N-(2-hydroxy-2-methylpropyl)benzamide N-(2-hydroxy-2-methylpropyl)benzamide
Brand Name: Vulcanchem
CAS No.: 33561-46-5
VCID: VC17565883
InChI: InChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

N-(2-hydroxy-2-methylpropyl)benzamide

CAS No.: 33561-46-5

Cat. No.: VC17565883

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-methylpropyl)benzamide - 33561-46-5

Specification

CAS No. 33561-46-5
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name N-(2-hydroxy-2-methylpropyl)benzamide
Standard InChI InChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13)
Standard InChI Key AXNCKQLSNLIGOA-UHFFFAOYSA-N
Canonical SMILES CC(C)(CNC(=O)C1=CC=CC=C1)O

Introduction

Molecular Structure and Physicochemical Properties

N-(2-Hydroxy-2-methylpropyl)benzamide consists of a benzamide core (C₆H₅CONH–) linked to a 2-hydroxy-2-methylpropyl group (–CH₂C(CH₃)₂OH). The molecular formula is C₁₁H₁₅NO₂, with a molar mass of 209.24 g/mol. The presence of both hydrophilic (hydroxyl) and hydrophobic (methyl, benzene) groups confers amphiphilic properties, potentially enhancing solubility in polar aprotic solvents while retaining limited aqueous solubility .

Key Structural Features:

  • Benzamide backbone: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.

  • 2-Hydroxy-2-methylpropyl substituent: Introduces steric hindrance and hydrogen-bonding capability, influencing conformational flexibility and intermolecular interactions .

The InChI string for a closely related compound, 2-chloro-N-(2-hydroxy-2-methylpropyl)benzamide, is:
InChI=1S/C11H14ClNO2/c1-11(2,15)7-13-10(14)8-5-3-4-6-9(8)12/h3-6,15H,7H2,1-2H3,(H,13,14) . Removing the chlorine substituent yields a hypothetical InChI string for N-(2-hydroxy-2-methylpropyl)benzamide, though experimental validation is required.

Synthetic Methodologies

Comparative Synthesis Table

CompoundReactantsSolventYieldReference
N-(2-Phenylethyl)benzamideBenzoyl chloride + phenethylamineAqueous NaOH99%
N-(2-Hydroxy-2-methylpropyl)benzamide (hypothetical)Benzoyl chloride + 2-hydroxy-2-methylpropylamineAqueous NaOH

Physicochemical and Spectroscopic Analysis

Spectral Characteristics

While direct data for N-(2-hydroxy-2-methylpropyl)benzamide are unavailable, its chloro analog exhibits:

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (hydroxyl proton), and δ 7.3–8.1 ppm (aromatic protons) .

  • HPLC: Retention time of ~8.2 min under reverse-phase conditions .

Biological and Industrial Applications

Industrial Relevance

  • Polymer additives: Hydroxyalkyl benzamides can act as plasticizers or stabilizers.

  • Coordination chemistry: The hydroxyl and amide groups may serve as ligands for metal ions.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesApplications
N-(2-Phenylethyl)benzamideC₁₅H₁₅NOPhenethyl group, no hydroxylPharmaceutical intermediates
2-Chloro-N-(2-hydroxy-2-methylpropyl)benzamideC₁₁H₁₄ClNO₂Chlorine substituent, hydroxylChemical synthesis
N-BenzylacetamideC₉H₁₁NOAcetamide backbone, benzyl groupSolubility studies

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